1,5-Hexadien-3-ol is an organic compound with the molecular formula C₆H₁₀O and a molecular weight of 98.1430 g/mol. It is classified as a hydroxyalkene, characterized by the presence of both a hydroxyl group (-OH) and a diene system (two double bonds) in its structure. The compound is also known by other names such as hexa-1,5-dien-3-ol and has the CAS Registry Number 924-41-4 . Its chemical structure features a six-carbon chain with double bonds between the first and second, as well as the fifth and sixth carbon atoms, along with a hydroxyl group attached to the third carbon.
1,5-Hexadien-3-ol can be synthesized through several methods:
The applications of 1,5-Hexadien-3-ol are diverse:
Interaction studies involving 1,5-Hexadien-3-ol focus on its reactivity with other chemical species. Its ability to undergo addition reactions makes it a subject of interest for studies on reaction mechanisms and kinetics. Additionally, its role in asymmetric synthesis has prompted research into its interactions with chiral catalysts.
Several compounds share structural similarities with 1,5-Hexadien-3-ol. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1,3-Hexadiene | C₆H₁₂ | Contains one double bond; less reactive than 1,5-Hexadien-3-ol. |
2,4-Hexadienal | C₆H₈O | Contains an aldehyde group; more polar than 1,5-Hexadien-3-ol. |
1,3-Pentadiene | C₅H₈ | Similar diene structure; lacks hydroxyl functionality. |
2-Methylbuta-1,3-diene | C₆H₈ | A branched isomer; different reactivity profile due to branching. |
1,3,5-Hexatriene | C₆H₈ | Contains three double bonds; more reactive due to additional unsaturation. |
What sets 1,5-Hexadien-3-ol apart from these similar compounds is its combination of a hydroxyl group and a conjugated diene system. This unique structural arrangement not only influences its reactivity but also its potential applications in organic synthesis and pharmaceuticals.
Flammable